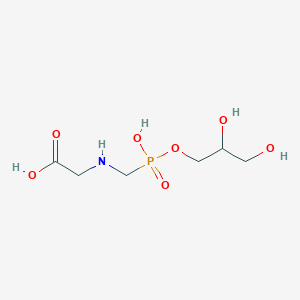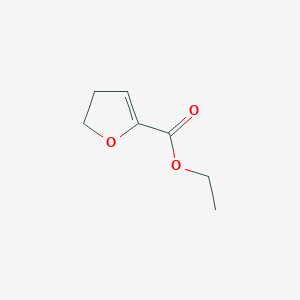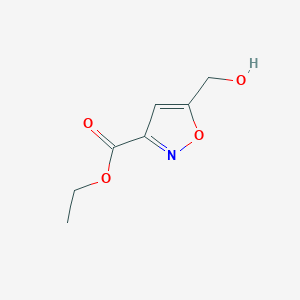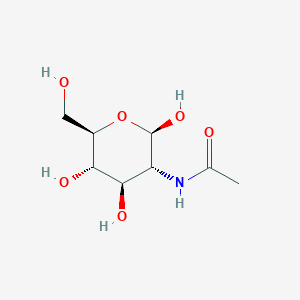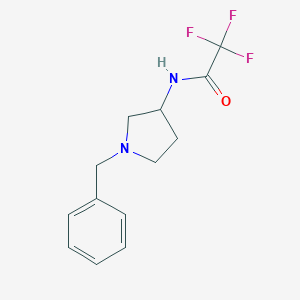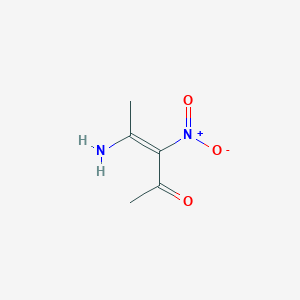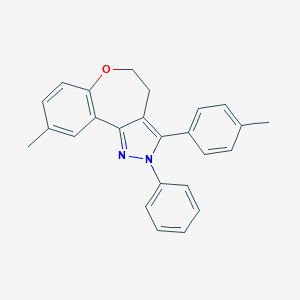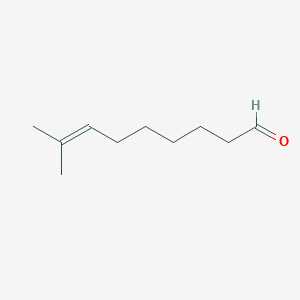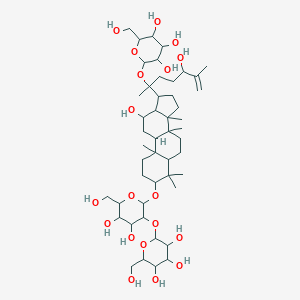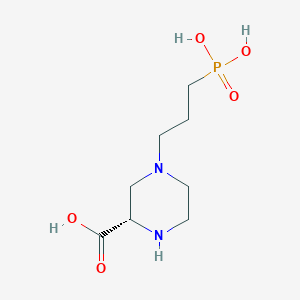
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor. By blocking the glycine site, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- prevents the binding of glycine, which is required for the activation of the NMDA receptor. This results in a decrease in the influx of calcium ions into the neuron, which is believed to be responsible for the neuroprotective effects of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-.
Biochemical and Physiological Effects:
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to modulate the release of dopamine and other neurotransmitters, which may be responsible for its potential therapeutic effects in schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its well-established synthesis procedure, which allows for the production of high-purity and high-yield 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it a promising candidate for further research. However, one of the limitations of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. One potential direction is the development of more potent and selective NMDA receptor antagonists that can modulate the receptor without causing toxicity. Another direction is the investigation of the potential therapeutic applications of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in other neurological disorders, such as epilepsy and traumatic brain injury. Furthermore, the development of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- derivatives with improved pharmacokinetic properties may increase their potential as therapeutic agents.
Synthesemethoden
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of piperazine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperazine is then reacted with 3-bromopropylphosphonic acid diethyl ester to obtain the desired product, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a well-established procedure, and several modifications have been reported to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been studied for its potential use in the treatment of schizophrenia, as it can modulate the NMDA receptor, which is believed to be involved in the pathophysiology of the disease. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke.
Eigenschaften
CAS-Nummer |
124190-29-0 |
|---|---|
Produktname |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- |
Molekularformel |
C8H17N2O5P |
Molekulargewicht |
252.2 g/mol |
IUPAC-Name |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
Isomerische SMILES |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Kanonische SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




